molecular formula C18H17N3OS B2989677 benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034333-61-2

benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2989677
CAS No.: 2034333-61-2
M. Wt: 323.41
InChI Key: UKYUVBKBKHUBJU-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research, particularly for developing new therapeutic agents for central nervous system (CNS) disorders and pain. Its structure incorporates two privileged pharmacophores: the benzo[b]thiophene moiety and the dihydropyrazolo[1,5-a]pyrazine scaffold. The pyrazole core is a well-documented heterocycle in drug discovery, known to contribute to a wide spectrum of pharmacological activities, including anticonvulsant and analgesic effects . Recent research into hybrid molecules containing the benzo[b]thiophen-2-yl group has demonstrated potent antiseizure activity in maximal electroshock (MES) and 6 Hz seizure models, as well as significant efficacy in models of neuropathic pain, such as oxaliplatin-induced allodynia . Studies suggest a potential mechanism of action for related compounds involving interaction with the neuronal voltage-sensitive sodium channel (site 2) . This makes the compound a valuable chemical tool for researchers investigating new pathways for treating conditions like epilepsy and neuropathic pain. The inclusion of a cyclopropyl group on the pyrazine ring may influence the compound's metabolic stability and binding affinity, offering opportunities for structure-activity relationship (SAR) studies. This product is provided for research purposes to support such investigations in drug discovery and development. It is supplied as a high-purity compound and is intended For Research Use Only.

Properties

IUPAC Name

1-benzothiophen-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(17-9-13-3-1-2-4-16(13)23-17)20-7-8-21-14(11-20)10-15(19-21)12-5-6-12/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYUVBKBKHUBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzo[b]thiophene moiety and a dihydropyrazolo[1,5-a]pyrazine unit, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as C₁₈H₁₉N₃OS with a molecular weight of approximately 342.42 g/mol. The compound's synthesis typically involves multi-step organic reactions, including cross-coupling reactions facilitated by palladium catalysts under controlled conditions.

Structural Features

Component Description
Benzo[b]thiophene Moiety Aromatic structure contributing to biological activity
Dihydropyrazolo[1,5-a]pyrazine Heterocyclic unit enhancing interaction with biological targets
Methanone Group Functional group linking the two moieties

Research indicates that this compound may exert its pharmacological effects through modulation of neurotransmitter systems in the central nervous system. Specific interactions with GABA receptors and voltage-gated sodium channels are hypothesized to contribute to its anticonvulsant properties.

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

  • Anticonvulsant Activity : In vitro assays suggest significant activity against seizure models in animal studies.
  • Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential for development as antibiotics against resistant strains like MRSA .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds:

  • Antifungal Activity : Compounds structurally related to benzo[b]thiophenes exhibited broad-spectrum antifungal activity against Candida albicans and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
  • Antimicrobial Screening : A study involving substituted benzo[b]thiophenes reported significant antimicrobial activity against Staphylococcus aureus, with some derivatives showing MIC values as low as 4 µg/mL against resistant strains .
  • Pharmacokinetic Evaluation : Compounds similar to this compound demonstrated favorable pharmacokinetic profiles in animal models, suggesting potential for further clinical development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The pyrazolo[1,5-a]pyrazine scaffold is a common feature among analogs, but substitutions at the 2-position and the methanone-linked aryl group vary significantly:

Compound Name 2-Substituent Aryl Group (Methanone/Ethanone) Molecular Weight (g/mol) Key Structural Features
Target Compound Cyclopropyl Benzo[b]thiophen-2-yl ~340–360 (estimated) Fused aromatic system, strained cyclopropane
(R)-BIO-1953719 Methyl 4-(Tetrahydroquinoline-carbonyl)phenyl ~500–550 (estimated) Tetrahydroquinoline-carbonyl enhances lipophilicity
1-(2-Cyclopropyl...) Cyclopropyl 3,4-Dimethoxyphenyl 341.4 Electron-rich methoxy groups
2-(2-Cyclopropyl-4-oxo...) Cyclopropyl Acetic acid (side chain) ~250–300 (estimated) Carboxylic acid improves solubility

Key Observations :

  • The benzo[b]thiophene moiety in the target compound offers a planar, electron-rich aromatic system, contrasting with the single-ring phenyl or tetrahydroquinoline groups in other analogs .
Physicochemical Properties
  • Solubility : Carboxylic acid derivatives () exhibit higher solubility, whereas the target compound’s benzo[b]thiophene may necessitate formulation adjustments .

Challenges and Opportunities

  • Synthetic Complexity : Introducing benzo[b]thiophene requires specialized boronic acids or coupling conditions, which may limit scalability .
  • Structure-Activity Relationships (SAR) : The cyclopropyl group’s impact on binding vs. methyl/isopropyl substituents () warrants further exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Heterocyclic Core Formation : The pyrazolo[1,5-a]pyrazine moiety can be synthesized via cyclization reactions using sodium acetate and acetic acid as catalysts under reflux conditions. Similar methods were employed for dihydropyrazolo-pyrazinones, achieving high yields with controlled stoichiometry (e.g., 0.01–0.03 mol ratios) .
  • Ketone Coupling : The methanone bridge can be introduced via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, DMF-acetic acid solvent systems (5:10 mL ratio) under reflux for 2 hours effectively promoted analogous couplings in thiazolidinone syntheses .
  • Optimization Tips : Adjusting solvent polarity (DMF vs. ethanol) and temperature (40–100°C) improves crystallinity. Multi-scan absorption corrections (e.g., SADABS) minimize experimental errors in yield calculations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400–500 MHz in DMSO-d6_6) resolve aromatic protons (δ 6.5–8.5 ppm) and cyclopropyl CH2_2 groups (δ 1.5–2.5 ppm). Coupling constants (JJ) distinguish cis/trans configurations .
  • IR Spectroscopy : Key peaks include C=O stretches (~1678 cm1^{-1}) and NH/OH vibrations (3400–3445 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 568 [M+^+]) confirms molecular weight, while fragmentation patterns validate heterocyclic stability .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and charge distribution, critical for predicting nucleophilic/electrophilic sites.
  • Molecular Docking : Autodock Vina assesses binding affinity to biological targets (e.g., kinases) by simulating interactions with the pyrazolo-pyrazine core .

Advanced Research Questions

Q. How can contradictory data in reaction yields be analyzed when varying cyclopropane substituents?

  • Methodology :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., hydrazono derivatives) formed during cyclopropane ring closure. For example, dimedone fusion (30 min, ammonium acetate) generates side products requiring chromatographic separation .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps. Substituent steric effects (e.g., 2-cyclopropyl vs. 4-chlorophenyl) alter activation energies .

Q. How can the reaction mechanism for cyclopropane ring formation be elucidated?

  • Methodology :

  • Isotopic Labeling : Introduce 13^{13}C-labeled chloroacetic acid to trace carbon migration during cyclization.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates. Evidence from sulfur-mediated thiophene syntheses suggests thiyl radical involvement .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

  • Methodology :

  • Refinement Protocols : Use SHELXL for least-squares refinement (R factor <0.05) and multi-scan corrections (Tmin_{min}/Tmax_{max} = 0.916/0.978) to address absorption errors .
  • Comparative Analysis :
Parameter
Space groupTriclinic, P1P1Triclinic, P1P1
Unit cell (Å)a=7.1709a=7.1709, b=10.6982b=10.6982, c=13.9169c=13.9169Similar values
R[F2>2σ(F2)]R[F^2 > 2σ(F^2)]0.0410.041
  • Thermal Motion Analysis : ADPs (anisotropic displacement parameters) differentiate static disorder from dynamic motion in the pyrazine ring .

Q. How do heterocyclic moieties influence the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Degradation : Incubate the compound in PBS (pH 7.4, 37°C) and monitor decomposition via HPLC. The benzo[b]thiophene group’s electron-withdrawing effects reduce esterase susceptibility compared to pyrimidinones .
  • Oxidative Stress Tests : Expose to H2_2O2_2/Fe2+^{2+} to assess radical-mediated degradation. Pyrazolo-pyrazine cores exhibit resistance due to aromatic stabilization .

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